5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₂₀H₂₃N₅O₃, molecular weight: 381.43 g/mol ) is a triazole-based carboxamide derivative. Its structure comprises a 1,2,3-triazole core substituted with a 5-amino group, a 2-methylphenyl group at the N1 position, and a 2,4-dimethoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-6-4-5-7-14(11)23-17(19)16(21-22-23)18(24)20-13-9-8-12(25-2)10-15(13)26-3/h4-10H,19H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVGTGKKDCSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O3, with a molecular weight of 367.41 g/mol. The compound features a triazole ring, an amine group, and two methoxy substituents on the phenyl ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.41 g/mol |
| CAS Number | Not specified |
| Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 1,2,3-triazole hybrids exhibited significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.
- Case Study : In vitro tests demonstrated that compounds similar to this compound displayed IC50 values as low as 6.06 µM against H460 lung cancer cells. This indicates a strong potential for further development as an anticancer agent .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest that it exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Research Findings : A study reported that triazole derivatives could inhibit the growth of E. coli with an MIC of 0.0063 μmol/mL . This suggests that modifications to the triazole structure can enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of the amino group at position 5 and methoxy groups at positions 2 and 4 on the phenyl ring are essential for enhancing anticancer activity.
- Substituent Effects : Electron-donating groups like methoxy significantly increase the lipophilicity and biological activity of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and reported activities.
Structural and Substituent Variations
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, whereas methoxy groups in the target compound may undergo demethylation, as observed in CAI metabolites .
- Molecular Weight : The target compound (381.43 g/mol) falls within the acceptable range for oral bioavailability, though higher than some analogs (e.g., 347.29 g/mol in ), which may affect absorption.
Preparation Methods
Key Structural Components and Synthetic Targets
The molecule comprises three critical elements:
- 1,2,3-Triazole Ring : Central heterocycle formed via [3+2] cycloaddition.
- 4-Carboxamide Substituent : Linked to a 2,4-dimethoxyphenyl group, requiring nucleophilic acyl substitution.
- 1-(2-Methylphenyl) Group : Introduced via alkylation or coupling reactions.
These components dictate the choice of synthetic routes, often involving sequential steps to assemble the triazole scaffold followed by functionalization.
Primary Synthetic Routes
[3+2] Cycloaddition for Triazole Core Formation
The most widely reported method for 1,2,3-triazoles involves the Huisgen cycloaddition between an alkyne and an azide. For this compound, two approaches are viable:
Approach A: Azide-Alkyne Cycloaddition (CuAAC)
Key Considerations :
- Catalyst Selection : Copper(I) salts (e.g., CuI) enhance regioselectivity but require inert atmospheres.
- Purification : Reverse-phase HPLC with acetonitrile/water (0.1% TFA) ensures >95% purity.
Approach B: Non-Catalytic Base-Mediated Cyclization
For sodium ethoxide or cesium carbonate-mediated reactions:
Advantages : Avoids metal catalysts, enabling scalability. Yields typically range from 60–80%.
Alternative Routes: Multicomponent Reactions (MCRs)
While less common for 1,2,3-triazoles, MCRs offer single-step synthesis:
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1. Triazole Formation | Alkyne + Azide + Carbonyl Compound → Triazole-carboxamide | Direct synthesis |
Limitations : Competing side reactions reduce selectivity, necessitating strict control of stoichiometry.
Critical Reaction Conditions and Optimization
Optimal conditions vary by method:
Purification and Characterization
Post-synthesis, rigorous purification is required:
Table 2: Characterization Techniques
Purification Steps :
Challenges and Mitigation Strategies
Comparative Analysis of Routes
| Metric | CuAAC | Base-Mediated |
|---|---|---|
| Scalability | High (no metal waste) | Moderate |
| Regioselectivity | Excellent | Good |
| Cost | Moderate (Cu catalyst) | Low |
Recommendation : CuAAC for high-purity, low-scale synthesis; base-mediated methods for cost-sensitive bulk production.
Q & A
Q. How can the synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction conditions (temperature, pH, and solvent selection). For analogous triazole-carboxamide compounds, condensation reactions using aryl isocyanides and sodium azide intermediates are common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring reaction progress with HPLC or TLC ensures intermediate stability .
Q. What spectroscopic and computational tools are recommended for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR for confirming substituent positions and carboxamide linkage.
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650–1700 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystallographic confirmation. Software like SHELXL (for refinement) and WinGX (for data processing) are critical .
Q. How do substituents (e.g., 2,4-dimethoxyphenyl) influence the compound’s physicochemical properties?
- Methodological Answer : Methoxy groups enhance solubility via hydrogen bonding while affecting lipophilicity (logP). Computational tools like COSMO-RS predict solubility, and molecular dynamics simulations assess interactions with biological targets. Substituent effects on π-π stacking (e.g., triazole ring) can be studied via density functional theory (DFT) .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro and in vivo models be resolved?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical meta-analysis are essential. For example, discrepancies in IC values may arise from assay-specific conditions (e.g., serum protein binding). Employing isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) validates binding affinities independently .
Q. What strategies are effective for structure-activity relationship (SAR) studies on triazole-carboxamide derivatives?
- Methodological Answer :
- Systematic Substitution : Replace methoxy or methyl groups with halogens or electron-withdrawing groups to modulate activity.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases, GPCRs).
- 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates substituent spatial arrangements with bioactivity .
Q. How can crystallographic refinement with SHELXL address anisotropic displacement parameters in XRD data?
- Methodological Answer : SHELXL refines anisotropic displacement parameters (ADPs) using least-squares minimization. Key steps:
- Data Collection : High-resolution (<1.0 Å) data reduces overfitting.
- Restraints : Apply similarity restraints for ADPs of chemically equivalent atoms.
- Validation : Check ADP ratios via WinGX’s ORTEP plots to avoid overinterpretation of thermal motion .
Q. What methodologies resolve discrepancies in enzyme inhibition kinetics between recombinant and native enzymes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
